6'-methoxy-3',4'-dihydro-2'H-spiro[azetidine-2,1'-naphthalene]
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Overview
Description
6’-Methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] is a complex organic compound characterized by its unique spiro structure, which involves a four-membered azetidine ring fused to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] typically involves the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone . This process can be achieved using various demethylating agents under controlled conditions. The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
6’-Methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-1(2H)-naphthalenone: This compound is a precursor in the synthesis of 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] and shares a similar naphthalene moiety.
6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone: Another related compound, which can be synthesized by demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone.
Uniqueness
The uniqueness of 6’-methoxy-3’,4’-dihydro-2’H-spiro[azetidine-2,1’-naphthalene] lies in its spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and can lead to the development of novel compounds with specific activities.
Properties
IUPAC Name |
(4R)-7-methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-azetidine] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-11-4-5-12-10(9-11)3-2-6-13(12)7-8-14-13/h4-5,9,14H,2-3,6-8H2,1H3/t13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZVFUZJDJRNU-CYBMUJFWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCC2)CCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@]3(CCC2)CCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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